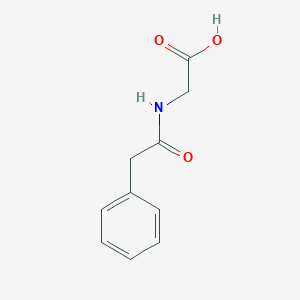

2-(2-Phenylacetamido)Acetic Acid

Übersicht

Beschreibung

Phenylacetylglycin ist eine Verbindung, die durch die Konjugation von Glycin mit Phenylessigsäure gebildet wird. Es ist ein wichtiger Metabolit beim Menschen, der häufig in Urin und Plasma gefunden wird. Diese Verbindung wird durch den Stoffwechsel von Phenylalanin durch die Darmflora erzeugt, gefolgt von einer Glycinkonjugation in der Leber . Phenylacetylglycin wurde auf seine möglichen biologischen Aktivitäten untersucht, einschließlich seiner Rolle beim Schutz vor Herzschäden.

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Phenylacetylglycin kann durch die Reaktion von Phenylessigsäure mit Glycin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Aktivierung von Phenylessigsäure unter Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP). Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt.

Industrielle Produktionsmethoden: Die industrielle Produktion von Phenylacetylglycin kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess würde auf höhere Ausbeuten und Reinheit optimiert, wobei häufig automatisierte Systeme für eine präzise Kontrolle der Reaktionsbedingungen eingesetzt werden. Die Verwendung von Biokatalysatoren oder mikrobieller Fermentation könnte auch für nachhaltigere Produktionsmethoden untersucht werden.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenylacetylglycine can be synthesized through the reaction of phenylacetic acid with glycine. The reaction typically involves the activation of phenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of phenylacetylglycine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of biocatalysts or microbial fermentation could also be explored for more sustainable production methods.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Phenylacetylglycin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Phenylacetylglycin-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können den Phenylring oder die Carboxylgruppe modifizieren.

Substitution: Substitutionsreaktionen können am Phenylring oder an der Glycin-Einheit auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren oder basischen Bedingungen.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder Lithiumaluminiumhydrid.

Substitution: Elektrophile aromatische Substitution unter Verwendung von Reagenzien wie Brom oder Nitriermitteln.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Phenylacetylglycin-Derivate mit zusätzlichen funktionellen Gruppen ergeben, während die Reduktion einfachere Verbindungen mit modifizierten Phenylringen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Phenylacetylglycin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung von Stoffwechselwegen und Enzymaktivitäten verwendet.

Biologie: Untersucht wurde seine Rolle als Metabolit der Darmflora und seine Wechselwirkungen mit der Physiologie des Wirts.

Industrie: Wird bei der Synthese von Pharmazeutika und als Zwischenprodukt in der organischen Synthese verwendet.

5. Wirkmechanismus

Phenylacetylglycin übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus. Es ist bekannt, dass es β2-adrenerge Rezeptoren (β2AR) aktiviert, die eine Rolle beim kardiovaskulären Schutz spielen. Die Verbindung reduziert die Apoptose in neonatalen Mäuse-Myokardzellen durch die Modulation von Signalwegen, die Gαi- und Gαs-Proteine beinhalten . Diese Aktivierung führt zu Veränderungen der cAMP-Spiegel und der Expression von Proteinen, die an Zellüberleben und Apoptose beteiligt sind.

Wirkmechanismus

Phenylacetylglycine exerts its effects through various molecular targets and pathways. It is known to activate β2 adrenergic receptors (β2AR), which play a role in cardiovascular protection. The compound reduces apoptosis in neonatal mouse cardiomyocytes by modulating signaling pathways involving Gαi and Gαs proteins . This activation leads to changes in cAMP levels and the expression of proteins involved in cell survival and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Phenylacetylglycin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Phenylessigsäure: Der Vorläufer von Phenylacetylglycin, der an ähnlichen Stoffwechselwegen beteiligt ist.

Hippursäure: Ein weiteres Glycinkonjugat, das aus Benzoesäure gebildet wird und andere biologische Aktivitäten aufweist.

Phenylalanin: Die Aminosäure-Vorstufe, die einem Stoffwechsel unterliegt, um Phenylacetylglycin zu bilden.

Einzigartigkeit: Phenylacetylglycin ist aufgrund seiner spezifischen Bildung durch den Stoffwechsel der Darmflora und seiner Fähigkeit, β2AR zu aktivieren, einzigartig, was schützenden Wirkungen gegen Herzschäden bietet. Seine Rolle als Metabolit der Darmflora unterstreicht auch seine Bedeutung für die Wechselwirkungen zwischen Wirt und Mikrobiota.

Biologische Aktivität

2-(2-Phenylacetamido)acetic acid, also known as phenylacetylglycine, is an endogenous metabolite that plays a significant role in various biological processes. This compound is a glycine conjugate of phenylacetic acid and has garnered attention for its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11NO3

- Molecular Weight : 193.2 g/mol

- CAS Number : 500-98-1

- Solubility : Soluble in DMSO at 25°C

- Storage Conditions : 2-8°C, dry, sealed

| Property | Value |

|---|---|

| Molecular Weight | 193.2 g/mol |

| Formula | C10H11NO3 |

| CAS Number | 500-98-1 |

| Solubility | DMSO |

| Storage Conditions | 2-8°C, dry |

Endogenous Metabolite

This compound is recognized as an endogenous metabolite, primarily found in the urine of various mammals including dogs, rats, and mice. Its presence indicates a role in metabolic pathways associated with amino acid conjugation and detoxification processes .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of phenylacetylglycine. It has been shown to inhibit the formation of biofilms in Staphylococcus aureus, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria . This activity is critical as biofilm formation is a significant factor in chronic infections.

Anti-inflammatory Effects

Research indicates that phenylacetylglycine may exhibit anti-inflammatory properties. It has been linked to modulation of inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation . The mechanisms involved may include inhibition of pro-inflammatory cytokines and modulation of immune responses.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Biofilm Formation : By disrupting the signaling pathways involved in biofilm development, it can enhance the efficacy of existing antibiotics.

- Modulation of Inflammatory Pathways : It may influence the NF-kB pathway, which is crucial in regulating immune responses and inflammation .

- Metabolic Regulation : As a metabolite, it may play a role in energy metabolism and homeostasis, impacting various physiological functions.

Study on Antimicrobial Activity

A study published in MedchemExpress evaluated the effects of phenylacetylglycine on bacterial biofilms. The findings demonstrated significant inhibition of biofilm formation at specific concentrations, indicating its potential as an adjunct therapy in treating resistant bacterial infections .

Anti-inflammatory Research

In a clinical context, research has focused on the anti-inflammatory effects of phenylacetylglycine. A retrospective analysis indicated that patients with chronic inflammatory conditions showed improved markers when supplemented with this compound . The results suggest that it may help manage symptoms associated with inflammatory diseases.

Eigenschaften

IUPAC Name |

2-[(2-phenylacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9(11-7-10(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYVDVLMYQPLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198177 | |

| Record name | Phenylacetylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylacetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.3 mg/mL at 11 °C | |

| Record name | Phenylacetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

500-98-1 | |

| Record name | Phenylacetylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylacetylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylacetylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylacetylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenaceturic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYLACETYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O134PDX2SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylacetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.